2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives have been studied for their diverse biological effects, notably their impact on the central nervous system .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzimidazole derivatives are typically synthesized by condensing various substituted piperazines with benzimidazole nuclei .
Scientific Research Applications
Anticancer Activity
- Synthesis and In Vitro Antiproliferative Activity : A series of derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Among them, compounds showed good activity on all cell lines except K562, indicating potential as anticancer agents (Mallesha et al., 2012).
Metabolic Studies
- Metabolism of 5HT6 Antagonist in Alzheimer's Treatment : Investigated the metabolism of a compound structurally related to the one , primarily metabolized by CYP3A, suggesting insights into the metabolic pathways and potential interactions in humans (Sawant-Basak et al., 2018).
Antimicrobial and Antifungal Activities
- Design and Synthesis of Imidazoline Derivatives : Explored the antidiabetic properties of piperazine derivatives, which could indirectly suggest applications in modifying biological activity through structural alterations (Le Bihan et al., 1999).
- Synthesis of Azole-containing Piperazine Derivatives : Examined for their in vitro antibacterial, antifungal, and cytotoxic activities. Some compounds showed significant antimicrobial efficacy, indicating potential applications in developing new antimicrobial agents (Gan et al., 2010).
Corrosion Inhibition
- Electrochemical and Quantum Chemical Studies : Benzimidazole derivatives were studied for their corrosion inhibition efficiency on steel, showcasing potential industrial applications in corrosion protection (Yadav et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-23-18-7-5-4-6-17(18)22-21(23)15-24-10-12-25(13-11-24)30(26,27)20-14-16(28-2)8-9-19(20)29-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUNRFMPXJRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.